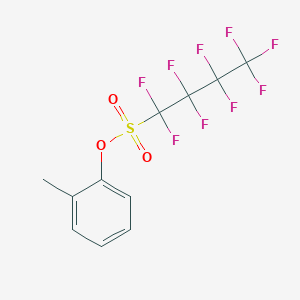
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring, along with a sulfinic acid sodium salt functional group. Its unique structure imparts distinct chemical properties, making it valuable for specific reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves multiple steps. One common method starts with the chlorination of 4-(trifluoromethyl)benzenesulfinic acid, followed by the introduction of sodium to form the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced equipment and optimized reaction conditions helps in achieving efficient production while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfinic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic and sulfinic acid derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various chemical reactions. The sulfinic acid sodium salt group plays a crucial role in its solubility and reactivity in aqueous solutions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific functional groups, which impart distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C7H2Cl2F3NaO2S |
|---|---|
Peso molecular |
301.04 g/mol |
Nombre IUPAC |
sodium;2,6-dichloro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H3Cl2F3O2S.Na/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |
Clave InChI |
PJZYYFIEHMQOAW-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)C(F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)

![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)



